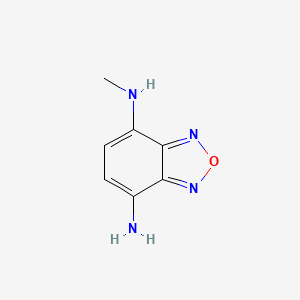
N4-Methyl-2,1,3-benzoxadiazole-4,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-Methyl-2,1,3-benzoxadiazole-4,7-diamine is a chemical compound with the molecular formula C7H8N4O and a molecular weight of 164.16 g/mol . It is a derivative of benzoxadiazole, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure. This compound is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-Methyl-2,1,3-benzoxadiazole-4,7-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reduction of the N-oxide group using triphenylphosphine (PPh3) in xylene, yielding the heterocycle 2,1,3-benzoxadiazole . Subsequent selective bromination at positions 4 and 7 produces 4,7-dibromo-2,1,3-benzoxadiazole .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N4-Methyl-2,1,3-benzoxadiazole-4,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxadiazole ring.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions typically use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of 2,1,3-benzoxadiazole yields 4,7-dibromo-2,1,3-benzoxadiazole .
Applications De Recherche Scientifique
N4-Methyl-2,1,3-benzoxadiazole-4,7-diamine has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the development of fluorescent probes for imaging and detecting biological molecules.
Medicine: Investigated for potential therapeutic applications, including drug development and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of N4-Methyl-2,1,3-benzoxadiazole-4,7-diamine involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to form stable complexes with metal ions or interact with biological macromolecules. These interactions can influence various biochemical processes, such as enzyme activity and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,1,3-Benzoxadiazole-4,7-diamine: A closely related compound with similar structural features.
N4-Methyl-N4-propyl-2,1,3-benzoxadiazole-4,7-diamine: Another derivative with additional alkyl groups.
Uniqueness
N4-Methyl-2,1,3-benzoxadiazole-4,7-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C7H8N4O |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine |
InChI |
InChI=1S/C7H8N4O/c1-9-5-3-2-4(8)6-7(5)11-12-10-6/h2-3,9H,8H2,1H3 |
Clé InChI |
WKBTYLGHXSLCKB-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=C(C2=NON=C12)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



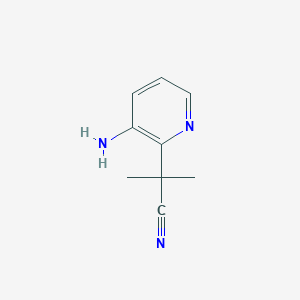
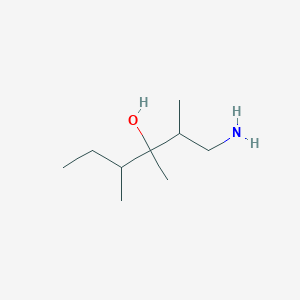

![2H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B13161559.png)
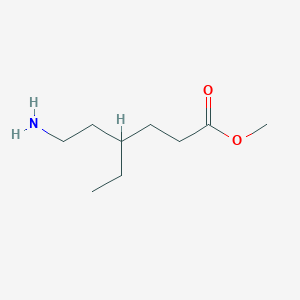
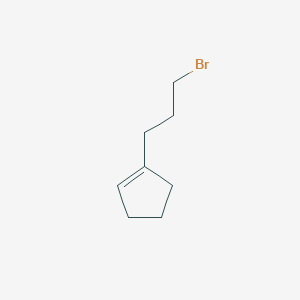




![Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13161606.png)
![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B13161609.png)

